2-(Bromomethyl)-2-(2-chloro-4-(4-chlorophenoxy)phenyl)-4-methyl-1,3-dioxolane

Description

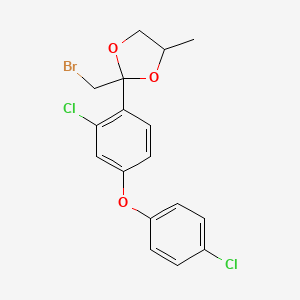

Chemical Identity and Properties 2-(Bromomethyl)-2-(2-chloro-4-(4-chlorophenoxy)phenyl)-4-methyl-1,3-dioxolane (CAS: 873012-43-2) is a halogenated dioxolane derivative with the molecular formula C₁₇H₁₅BrCl₂O₃ and a molecular weight of 418.11 g/mol . Its structure features a 1,3-dioxolane core substituted with a bromomethyl group, a 2-chloro-4-(4-chlorophenoxy)phenyl group, and a methyl group at the 4-position.

It is typically supplied in small quantities (e.g., 25 µL of 10 mM solution) and requires storage at -80°C (6-month stability) or -20°C (1-month stability). Solubility optimization involves heating to 37°C and sonication . Safety protocols emphasize ventilation, personal protective equipment (PPE), and avoidance of skin/eye contact due to its reactive bromine moiety .

Structure

3D Structure

Properties

IUPAC Name |

2-(bromomethyl)-2-[2-chloro-4-(4-chlorophenoxy)phenyl]-4-methyl-1,3-dioxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrCl2O3/c1-11-9-21-17(10-18,23-11)15-7-6-14(8-16(15)20)22-13-4-2-12(19)3-5-13/h2-8,11H,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVGBJNABHMRXGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC(O1)(CBr)C2=C(C=C(C=C2)OC3=CC=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrCl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801139581 | |

| Record name | 2-(Bromomethyl)-2-[2-chloro-4-(4-chlorophenoxy)phenyl]-4-methyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801139581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873012-43-2 | |

| Record name | 2-(Bromomethyl)-2-[2-chloro-4-(4-chlorophenoxy)phenyl]-4-methyl-1,3-dioxolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=873012-43-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Bromomethyl)-2-[2-chloro-4-(4-chlorophenoxy)phenyl]-4-methyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801139581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dioxolane, 2-(bromomethyl)-2-[2-chloro-4-(4-chlorophenoxy)phenyl]-4-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

2-(Bromomethyl)-2-(2-chloro-4-(4-chlorophenoxy)phenyl)-4-methyl-1,3-dioxolane, with the CAS number 873012-43-2, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including antitumor and antimicrobial activities, as well as structure-activity relationships (SAR) that elucidate its mechanism of action.

- Molecular Formula : C17H15BrCl2O3

- Molecular Weight : 418.11 g/mol

- Structure : The compound features a dioxolane ring, which is significant for its biological activity.

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. In vitro assays demonstrated significant antiproliferative effects against various cancer cell lines, notably breast cancer cells such as MDA-MB-231. The IC50 values for these activities were reported to be in the low micromolar range, indicating strong efficacy compared to standard chemotherapeutic agents.

Table 1: Antitumor Activity Data

Antimicrobial Activity

The compound has also shown promising results in antimicrobial assays against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values suggest that it possesses comparable activity to traditional antibiotics.

Table 2: Antimicrobial Activity Data

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of halogen substituents, particularly chlorine and bromine, plays a crucial role in enhancing the biological activity of this compound. The electron-withdrawing properties of these groups contribute to increased lipophilicity and improved interaction with biological targets.

Key Findings:

- Chlorine Substituents : Enhance binding affinity to target proteins.

- Bromine Group : Increases cytotoxicity by facilitating cellular uptake.

- Dioxolane Ring : Essential for maintaining structural integrity and biological function.

Case Studies

In a recent study published in a peer-reviewed journal, researchers synthesized various analogs of this compound and evaluated their biological activities. The findings suggested that modifications in the phenyl ring significantly influenced cytotoxicity and selectivity against cancer cells.

Case Study Example :

A derivative of this compound was tested for its ability to inhibit Hsp90, a chaperone protein involved in cancer cell proliferation. The results indicated that the derivative exhibited enhanced potency compared to the parent compound, suggesting avenues for further development in cancer therapeutics.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to three analogs based on structural motifs, functional groups, and applications:

Table 1: Key Comparative Data

Structural and Functional Differences

Core Structure: The target compound and difenoconazole share a 1,3-dioxolane ring but differ in substituents. Difenoconazole incorporates a triazole group instead of bromomethyl, enhancing its antifungal activity via cytochrome P450 inhibition . The propyl-substituted analog (CAS 60207-89-8) lacks the 4-chlorophenoxy group, reducing steric bulk and altering physicochemical properties (e.g., liquid state vs. solid) .

Halogenation Patterns: The target compound has two chlorine atoms on the phenyl ring and a bromomethyl group, increasing electrophilicity and reactivity compared to difenoconazole’s single chlorine and triazole . The dichlorophenyl analog (CAS 60207-89-8) lacks the phenoxy group, simplifying its synthesis but limiting biological activity .

Applications: Difenoconazole is a commercial fungicide with prolonged soil persistence (half-life >100 days), whereas the target compound is restricted to laboratory research due to its instability and lack of regulatory approval .

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(Bromomethyl)-2-(2-chloro-4-(4-chlorophenoxy)phenyl)-4-methyl-1,3-dioxolane, and how can reaction yields be optimized?

The compound is synthesized via bromination of a methyl-substituted 1,3-dioxolane precursor. Key steps include:

- Bromination : Using brominating agents (e.g., N-bromosuccinimide) under controlled conditions (e.g., radical initiators or light) to introduce the bromomethyl group.

- Ring formation : Cyclization of chlorinated phenoxy-phenyl intermediates with diols to form the 1,3-dioxolane backbone.

- Optimization : Adjusting molar ratios (e.g., 1.2:1 bromine-to-precursor), temperature (40–60°C), and solvent polarity (e.g., dichloromethane) to improve yields .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?

- NMR spectroscopy : ¹H and ¹³C NMR confirm the bromomethyl (-CH2Br) resonance at δ ~3.5–4.0 ppm and the dioxolane ring protons (δ ~4.5–5.5 ppm) .

- Mass spectrometry (HRMS) : Molecular ion peaks at m/z 418.108 (average mass) and 415.958 (monoisotopic) validate the formula C₁₇H₁₅BrCl₂O₃ .

- HPLC : Reverse-phase methods (C18 column, acetonitrile/water gradient) assess purity (>97%) and detect byproducts .

Q. How does the bromomethyl group influence the compound’s stability under varying storage conditions?

- Thermal stability : Decomposition occurs above 150°C, with bromine release detected via TGA-MS.

- Light sensitivity : Photolytic degradation is minimized by storing in amber vials at –20°C .

- Hydrolysis : The bromomethyl group is susceptible to nucleophilic attack in aqueous environments (e.g., forming hydroxymethyl derivatives), requiring anhydrous storage .

Advanced Research Questions

Q. What mechanistic insights explain the bromomethyl group’s reactivity in nucleophilic substitution reactions?

The bromine atom acts as a leaving group, enabling SN₂ reactions with nucleophiles (e.g., triazoles, amines).

Q. How do stereochemical factors impact the synthesis of derivatives from this compound?

- Chirality : While the compound itself lacks defined stereocenters (0/2 stereocenters in structure ), downstream reactions (e.g., triazole substitution) may introduce chiral centers.

- Stereoselective synthesis : Chiral catalysts (e.g., BINOL-derived phosphates) or enantioselective HPLC can isolate active stereoisomers, critical for bioactive derivatives like fungicides .

Q. What strategies resolve discrepancies in reported reaction efficiencies during its use as an intermediate?

- Purity analysis : Impurities (e.g., unreacted diol or chlorinated precursors) can skew yields; rigorous HPLC or GC-MS monitoring is advised .

- Catalyst screening : Transition-metal catalysts (e.g., CuBr) improve bromination efficiency in stubborn reactions .

- In situ spectroscopy : Real-time IR or Raman tracks intermediate formation to optimize reaction endpoints .

Q. How is this compound utilized in agrochemical research, particularly for fungicide development?

- Difenoconazole precursor : Substitution of the bromomethyl group with 1,2,4-triazole yields difenoconazole, a sterol biosynthesis inhibitor targeting fungal CYP51 enzymes .

- Structure-activity relationship (SAR) : Modifications to the dioxolane ring (e.g., methyl group position) enhance binding affinity to fungal lanosterol demethylase .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.